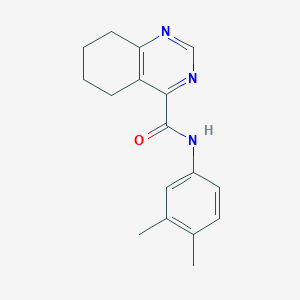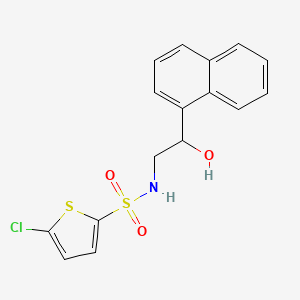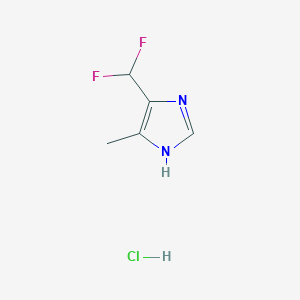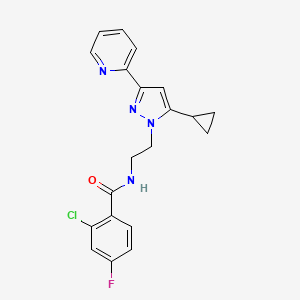
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as DMPTQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug discovery.
作用機序
The mechanism of action of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect neurons by inhibiting the activation of microglia and reducing inflammation. In cancer research, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect neurons by reducing oxidative stress and inflammation. In cancer research, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting cell proliferation. N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments, including its ability to target multiple molecular targets and its potential applications in various areas of research. However, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has some limitations, including its relatively low solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. In neuroscience, further studies are needed to fully understand the mechanism of action of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential applications in the treatment of neurodegenerative disorders. In cancer research, further studies are needed to determine the efficacy of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide as an anticancer agent and its potential use in combination with other cancer treatments. N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has potential applications in drug discovery, and further studies are needed to determine its activity against various drug targets.
合成法
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization and amidation. Another method involves the reaction of 3,4-dimethylaniline with 2-cyanobenzaldehyde, followed by reduction and amidation.
科学的研究の応用
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications in various areas of scientific research. In neuroscience, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In cancer research, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been studied for its potential use in drug discovery, as it has been shown to have activity against various drug targets.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-7-8-13(9-12(11)2)20-17(21)16-14-5-3-4-6-15(14)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAABFTXKDADNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2753361.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)